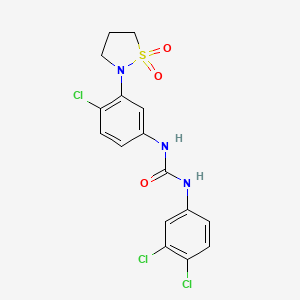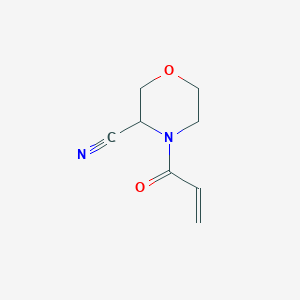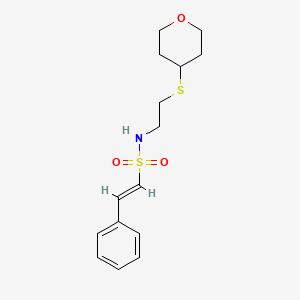
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. The chemical structure of Diuron consists of a substituted phenylurea backbone, which is responsible for its herbicidal activity. In
作用機序
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants, which leads to a decrease in the production of energy and ultimately, the death of the plant. Specifically, this compound inhibits the electron transport chain in photosystem II, which is responsible for the production of ATP and NADPH. This results in the accumulation of reactive oxygen species, which can damage cellular components and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have negative effects on non-target organisms, such as aquatic plants and animals. This compound has been shown to inhibit the growth of algae, which can have negative effects on the food chain and ecosystem. In addition, this compound has been shown to have toxic effects on aquatic animals, such as fish and crustaceans. These effects can include decreased growth and reproduction, as well as changes in behavior and physiology.
実験室実験の利点と制限
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea is a widely used herbicide, which makes it readily available for use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, the use of this compound in lab experiments can be limited by its potential negative effects on non-target organisms. In addition, the use of this compound in lab experiments may not accurately reflect the effects of this compound in the environment, where it can interact with other chemicals and environmental factors.
将来の方向性
There are several future directions for research on 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea. One area of research could focus on the development of alternative herbicides that are less toxic to non-target organisms. Another area of research could focus on the development of methods to mitigate the negative effects of this compound on aquatic ecosystems. Additionally, research could be conducted to better understand the mechanisms of action of this compound and its potential effects on human health. Finally, research could be conducted to better understand the environmental fate and transport of this compound, which could inform regulations and management practices related to its use.
合成法
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by reacting 3,4-dichloroaniline with potassium cyanate to form 3,4-dichlorophenylurea. The resulting compound is then reacted with 1,1-dioxidoisothiazolidin-2-yl chloride and 4-chloroaniline to form this compound.
科学的研究の応用
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea has been widely used as a herbicide in agriculture to control weeds in crops such as cotton, sugarcane, and citrus. It has also been used in non-agricultural settings such as golf courses, parks, and residential areas. In addition to its use as a herbicide, this compound has also been studied for its potential as an antifungal agent and as a photosynthesis inhibitor in algae.
特性
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O3S/c17-12-4-2-10(8-14(12)19)20-16(23)21-11-3-5-13(18)15(9-11)22-6-1-7-26(22,24)25/h2-5,8-9H,1,6-7H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXRVJDTBEEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B2419723.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2419726.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)


![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)


